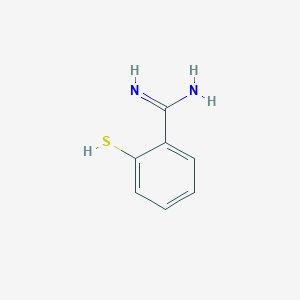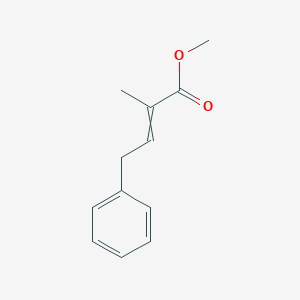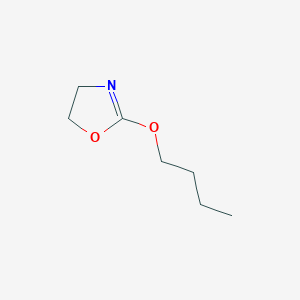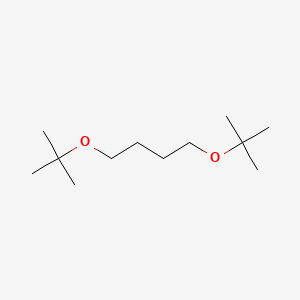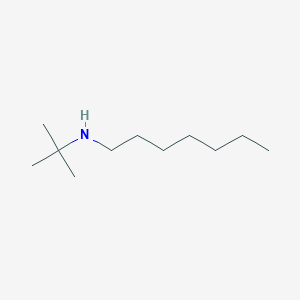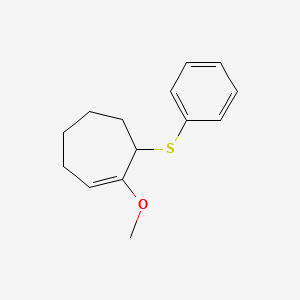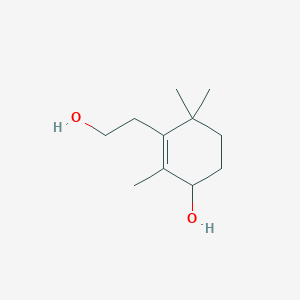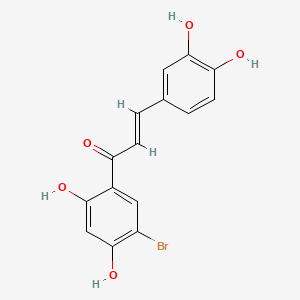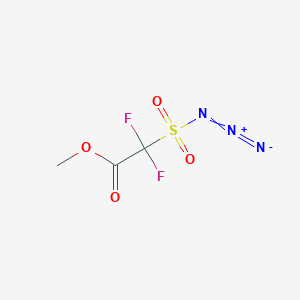![molecular formula C28H37N3O2 B14429848 1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline CAS No. 77855-16-4](/img/structure/B14429848.png)
1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a quinoxaline core fused with an indole ring, and it is substituted with heptyloxy groups at the 1 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal.
Formation of the Indole Ring: The indole ring can be constructed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Substitution with Heptyloxy Groups: The final step involves the substitution of the quinoxaline core with heptyloxy groups at the 1 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as alkoxides, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives .
科学的研究の応用
1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: It can be used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Quinoxaline 1,4-di-N-oxides: Exhibits a range of biological activities, including antibacterial and anticancer properties.
Indolo[2,3-b]quinoxaline Derivatives: Similar compounds with variations in substituents that exhibit diverse biological activities.
Uniqueness
1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern with heptyloxy groups, which may confer distinct electronic and steric properties.
特性
CAS番号 |
77855-16-4 |
|---|---|
分子式 |
C28H37N3O2 |
分子量 |
447.6 g/mol |
IUPAC名 |
1,4-diheptoxy-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C28H37N3O2/c1-3-5-7-9-13-19-32-23-17-18-24(33-20-14-10-8-6-4-2)27-26(23)30-25-21-15-11-12-16-22(21)29-28(25)31-27/h11-12,15-18H,3-10,13-14,19-20H2,1-2H3,(H,29,31) |
InChIキー |
XBHJCRSRCXYXLH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=C2C(=C(C=C1)OCCCCCCC)N=C3C(=N2)C4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


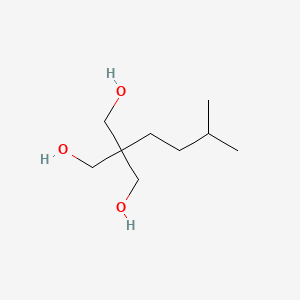
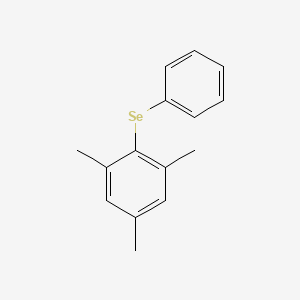
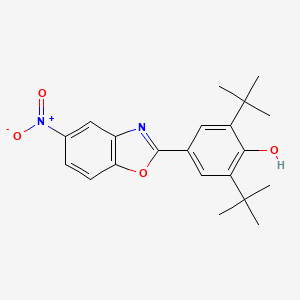
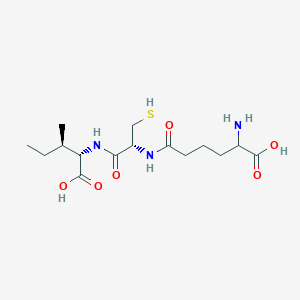
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
